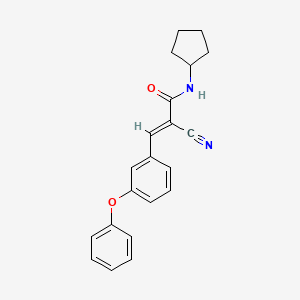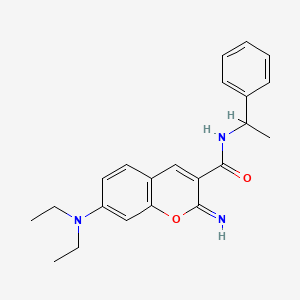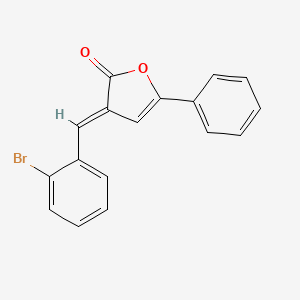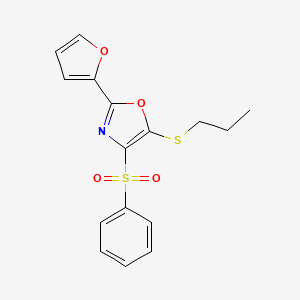![molecular formula C19H25N3O3S B4758112 N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4758112.png)
N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as DMAB, is a chemical compound that has gained significant attention in the field of scientific research. DMAB is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
DMAB exerts its biological effects by binding to specific protein targets and inhibiting protein-protein interactions. DMAB has been shown to bind to the hydrophobic pocket of MDM2, preventing its interaction with p53. DMAB also binds to amyloid beta peptides, preventing their aggregation and subsequent neurotoxicity. The exact mechanism of DMAB's antiviral activity is not fully understood, but it is thought to involve the inhibition of viral protein-protein interactions.
Biochemical and Physiological Effects:
DMAB has been shown to have potent antitumor, neuroprotective, and antiviral effects in various preclinical models. DMAB has been shown to induce apoptosis in cancer cells and inhibit tumor growth in mouse xenograft models. DMAB has also been shown to protect against neurotoxicity induced by amyloid beta peptides in vitro and in vivo. Additionally, DMAB has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
DMAB has several advantages for use in lab experiments. It is a highly specific inhibitor of protein-protein interactions and has been shown to have potent biological effects in various disease models. However, DMAB also has several limitations. It is a relatively new compound, and its pharmacokinetic properties and safety profile have not been fully characterized. Additionally, DMAB may have off-target effects, which could limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of DMAB. First, further studies are needed to characterize the pharmacokinetic properties and safety profile of DMAB in preclinical models. Second, the potential therapeutic applications of DMAB in various diseases should be further explored, including cancer, Alzheimer's disease, and infectious diseases. Third, the development of DMAB analogs with improved pharmacokinetic properties and selectivity could lead to the development of more potent and specific inhibitors of protein-protein interactions. Finally, the use of DMAB in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.
Wissenschaftliche Forschungsanwendungen
DMAB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and infectious diseases. DMAB has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and subsequent apoptosis of cancer cells. DMAB has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, DMAB has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[(N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-21(2)14-13-20-19(23)17-11-9-16(10-12-17)15-22(26(3,24)25)18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCCBXHTPSOMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4758034.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4758040.png)
![1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4758049.png)

![2-chloro-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4758080.png)

![3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4758090.png)
![7-(difluoromethyl)-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4758096.png)
![N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4758102.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4758122.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4758126.png)

